[(4-Bromophenyl)methyl]diethylamine hydrochloride
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Overview
Description
[(4-Bromophenyl)methyl]diethylamine hydrochloride is a chemical compound with the molecular formula C11H17BrClN and a molecular weight of 278.62 g/mol . It is commonly used in organic synthesis and various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(4-Bromophenyl)methyl]diethylamine hydrochloride typically involves the reaction of 4-bromobenzyl chloride with diethylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
[(4-Bromophenyl)methyl]diethylamine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles like amines and thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling Reactions: Palladium catalysts and organoboron reagents are used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
[(4-Bromophenyl)methyl]diethylamine hydrochloride has several scientific research applications, including:
Organic Synthesis: It is used as a building block in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential pharmacological properties and as an intermediate in the synthesis of pharmaceutical agents.
Material Science: It is used in the development of new materials with specific properties.
Chemical Biology: The compound is studied for its interactions with biological molecules and potential use in biochemical assays.
Mechanism of Action
The mechanism of action of [(4-Bromophenyl)methyl]diethylamine hydrochloride involves its interaction with various molecular targets. The bromine atom and the diethylamine group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
[(4-Bromophenyl)methyl]diethylamine hydrochloride can be compared with other similar compounds such as:
- [(4-Chlorophenyl)methyl]diethylamine hydrochloride
- [(4-Fluorophenyl)methyl]diethylamine hydrochloride
- [(4-Methylphenyl)methyl]diethylamine hydrochloride
These compounds share a similar core structure but differ in the substituent on the phenyl ring. The presence of different substituents can significantly affect their chemical reactivity, physical properties, and biological activities. This compound is unique due to the presence of the bromine atom, which can participate in specific reactions and interactions .
Properties
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-ethylethanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN.ClH/c1-3-13(4-2)9-10-5-7-11(12)8-6-10;/h5-8H,3-4,9H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCDEDKKSQNPSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CC=C(C=C1)Br.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17BrClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.61 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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